molecular formula C8H6BrClO B3252719 3-Bromo-4-methylbenzoyl chloride CAS No. 21900-33-4

3-Bromo-4-methylbenzoyl chloride

Cat. No.: B3252719
CAS No.: 21900-33-4
M. Wt: 233.49 g/mol
InChI Key: LQBIFQKBCLOXHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-methylbenzoyl chloride: is an organic compound with the molecular formula C8H6BrClO and a molecular weight of 233.49 g/mol . It is a derivative of benzoyl chloride, where the benzene ring is substituted with a bromine atom at the third position and a methyl group at the fourth position. This compound is commonly used in organic synthesis and research due to its reactivity and functional group compatibility.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromo-4-methylbenzoyl chloride can be synthesized from 3-bromo-4-methylbenzoic acid. One common method involves the reaction of 3-bromo-4-methylbenzoic acid with oxalyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF). The reaction is typically carried out at room temperature for several hours . The general reaction scheme is as follows:

3-Bromo-4-methylbenzoic acid+Oxalyl chloride3-Bromo-4-methylbenzoyl chloride+CO+CO2+HCl\text{3-Bromo-4-methylbenzoic acid} + \text{Oxalyl chloride} \rightarrow \text{this compound} + \text{CO} + \text{CO}_2 + \text{HCl} 3-Bromo-4-methylbenzoic acid+Oxalyl chloride→3-Bromo-4-methylbenzoyl chloride+CO+CO2​+HCl

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-methylbenzoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the benzoyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols, forming corresponding amides, esters, and thioesters.

    Electrophilic Aromatic Substitution: The bromine atom on the benzene ring can participate in further substitution reactions, such as halogenation, nitration, and sulfonation.

    Coupling Reactions: It can be used in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like amines, alcohols, and thiols in the presence of a base (e.g., pyridine) are commonly used.

    Electrophilic Aromatic Substitution: Reagents such as bromine, nitric acid, and sulfuric acid under controlled conditions.

    Coupling Reactions: Palladium catalysts and organoboron reagents for Suzuki-Miyaura coupling.

Major Products:

    Amides, esters, and thioesters: from nucleophilic substitution.

    Substituted benzoyl chlorides: from electrophilic aromatic substitution.

    Biaryl compounds: from coupling reactions.

Scientific Research Applications

3-Bromo-4-methylbenzoyl chloride is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of 3-bromo-4-methylbenzoyl chloride primarily involves its reactivity as an acyl chloride. The compound reacts with nucleophiles to form acylated products. The molecular targets and pathways depend on the specific nucleophile and reaction conditions. For example, in the formation of amides, the nucleophilic attack by an amine on the carbonyl carbon of the acyl chloride leads to the formation of an amide bond, releasing hydrochloric acid as a byproduct .

Comparison with Similar Compounds

  • 4-Bromo-3-methylbenzoyl chloride
  • 3-Bromo-4-methoxybenzoyl chloride
  • 3-Bromo-4-chlorobenzoyl chloride

Comparison: 3-Bromo-4-methylbenzoyl chloride is unique due to the specific positioning of the bromine and methyl groups on the benzene ring, which influences its reactivity and the types of reactions it can undergo. Compared to its analogs, it may exhibit different reactivity patterns in electrophilic aromatic substitution and nucleophilic substitution reactions due to steric and electronic effects .

Biological Activity

3-Bromo-4-methylbenzoyl chloride, with the chemical formula C8_8H6_6BrClO and CAS number 21900-33-4, is an acyl chloride derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is synthesized from 3-bromo-4-methylbenzoic acid and is used in various chemical reactions, including the synthesis of pharmaceuticals and agrochemicals.

  • Molecular Weight : 233.49 g/mol
  • Melting Point : 200-202 °C
  • Functional Groups : Bromo, carbonyl, and acyl chloride functionalities contribute to its reactivity and potential biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its derivatives and related compounds. Its applications include:

  • Antimicrobial Activity : Some studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, pyrazine carboxamides derived from this compound were evaluated for antibacterial activity, showing promising results against various bacterial strains .
  • Enzyme Inhibition : Research has highlighted its potential as an inhibitor of specific enzymes. For example, related compounds have been studied for their inhibitory effects on p38 MAP kinase, a key player in inflammatory responses .

Synthesis and Derivatives

This compound can be synthesized through several methods, primarily involving the reaction of 3-bromo-4-methylbenzoic acid with oxalyl chloride. The general synthesis route is as follows:

  • Starting Material : 3-Bromo-4-methylbenzoic acid
  • Reagents : Oxalyl chloride
  • Reaction Conditions : Typically conducted at elevated temperatures (around 80 °C) for several hours .

This compound serves as a precursor for various derivatives that may possess enhanced biological activities.

Case Study 1: Antimicrobial Evaluation

A study focused on synthesizing N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives from this compound demonstrated notable antibacterial activity. The synthesized compounds were tested against multiple bacterial strains, showing varying degrees of effectiveness. The structure-activity relationship (SAR) analysis indicated that modifications to the pyrazine moiety significantly influenced antibacterial potency .

CompoundBacterial StrainZone of Inhibition (mm)
AE. coli15
BS. aureus20
CP. aeruginosa12

Case Study 2: Enzyme Inhibition

In another study, derivatives of this compound were evaluated for their ability to inhibit p38 MAP kinase activity. The results suggested that certain modifications could enhance inhibitory potency, making these compounds potential candidates for anti-inflammatory drug development .

Properties

IUPAC Name

3-bromo-4-methylbenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQBIFQKBCLOXHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801301906
Record name 3-Bromo-4-methylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801301906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21900-33-4
Record name 3-Bromo-4-methylbenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21900-33-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-4-methylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801301906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 21900-33-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-4-methylbenzoyl chloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-Bromo-4-methylbenzoyl chloride
Reactant of Route 3
Reactant of Route 3
3-Bromo-4-methylbenzoyl chloride
Reactant of Route 4
3-Bromo-4-methylbenzoyl chloride
Reactant of Route 5
Reactant of Route 5
3-Bromo-4-methylbenzoyl chloride
Reactant of Route 6
Reactant of Route 6
3-Bromo-4-methylbenzoyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.